molecular formula C19H19N3O4S B7878262 1-[(2-phenyl-1H-benzimidazol-5-yl)sulfonyl]piperidine-4-carboxylic acid

1-[(2-phenyl-1H-benzimidazol-5-yl)sulfonyl]piperidine-4-carboxylic acid

Cat. No.: B7878262
M. Wt: 385.4 g/mol
InChI Key: MJPJZUUIAIEGRP-UHFFFAOYSA-N
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Description

1-[(2-phenyl-1H-benzimidazol-5-yl)sulfonyl]piperidine-4-carboxylic acid is a complex organic compound that features a benzimidazole moiety linked to a piperidine ring via a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-phenyl-1H-benzimidazol-5-yl)sulfonyl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole ring . The sulfonylation of the benzimidazole is then achieved using sulfonyl chlorides in the presence of a base such as pyridine . Finally, the piperidine ring is introduced through a nucleophilic substitution reaction, often using piperidine and a suitable leaving group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification steps are streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(2-phenyl-1H-benzimidazol-5-yl)sulfonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Pyridine, triethylamine.

    Solvents: Methanol, dichloromethane, toluene.

Major Products

The major products formed from these reactions include oxidized benzimidazole derivatives, reduced sulfonyl compounds, and substituted piperidine derivatives .

Mechanism of Action

The mechanism of action of 1-[(2-phenyl-1H-benzimidazol-5-yl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-phenyl-1H-benzimidazol-5-yl)sulfonyl]piperidine-4-carboxylic acid is unique due to its combination of the benzimidazole, sulfonyl, and piperidine moieties.

Properties

IUPAC Name

1-[(2-phenyl-3H-benzimidazol-5-yl)sulfonyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c23-19(24)14-8-10-22(11-9-14)27(25,26)15-6-7-16-17(12-15)21-18(20-16)13-4-2-1-3-5-13/h1-7,12,14H,8-11H2,(H,20,21)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPJZUUIAIEGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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